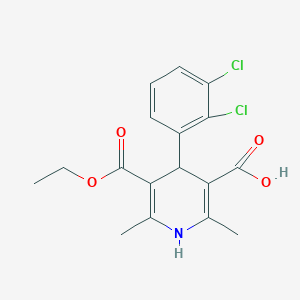

1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid

Beschreibung

1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid is a 1,4-dihydropyridine (1,4-DHP) derivative, a class of compounds widely studied for their modulation of L-type voltage-gated calcium channels (VGCCs) . Structurally, it features a 2,3-dichlorophenyl group at the 4-position, an ethoxycarbonyl moiety at the 5-position, and a carboxylic acid group at the 3-position. These substituents influence its electronic, steric, and pharmacokinetic properties. 1,4-DHPs are known to exhibit calcium channel activator or antagonist behavior depending on substituent patterns and stereochemistry . For example, enantiomers of Bay K 8644 and 202-791 demonstrate divergent agonist/antagonist effects, highlighting the critical role of structural nuances .

Eigenschaften

IUPAC Name |

4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO4/c1-4-24-17(23)13-9(3)20-8(2)12(16(21)22)14(13)10-6-5-7-11(18)15(10)19/h5-7,14,20H,4H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIBIAFYYVAYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471220 | |

| Record name | 1,4-DIHYDRO-2,6-DIMETHYL-5-ETHOXYCARBONYL-4-(2,3-DICHLOROPHENYL)-3-PYRIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150131-21-8 | |

| Record name | 1,4-DIHYDRO-2,6-DIMETHYL-5-ETHOXYCARBONYL-4-(2,3-DICHLOROPHENYL)-3-PYRIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid, commonly referred to as a derivative of Felodipine, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The molecular formula of the compound is , with a molecular weight of approximately 370.23 g/mol. The compound appears as a white to pale beige solid and has a melting point ranging from 175°C to 178°C. It is slightly soluble in DMSO and methanol but shows hygroscopic behavior, necessitating careful storage conditions .

Physical Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C17H17Cl2NO4 |

| Molecular Weight | 370.23 g/mol |

| Melting Point | 175-178°C |

| Solubility | Slightly in DMSO, Methanol |

| Density | 1.343 g/cm³ (predicted) |

| pKa | 1.67 (predicted) |

| Stability | Hygroscopic |

Pharmacological Effects

1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid exhibits several pharmacological properties that are of interest in medicinal chemistry:

- Calcium Channel Blockade : Similar to its parent compound Felodipine, it functions as a calcium channel blocker, which can lead to vasodilation and reduced blood pressure. This mechanism is crucial for treating hypertension and angina .

- Antioxidant Properties : Studies have indicated that derivatives of dihydropyridine compounds may possess antioxidant capabilities, which help in mitigating oxidative stress in various biological systems .

Case Studies and Research Findings

- Antihypertensive Effects : In clinical studies involving patients with hypertension, derivatives similar to this compound have shown significant reductions in systolic and diastolic blood pressure when administered at therapeutic doses .

- Cell Viability Studies : Research investigating the cytotoxic effects of related compounds on cancer cell lines has demonstrated that these compounds can induce apoptosis in certain cancer types through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Mechanistic Studies : Investigations into the molecular mechanisms have revealed that these compounds can inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival .

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties. Studies have shown that 1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid demonstrates effectiveness against a range of bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics or antimicrobial agents .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. The presence of ethoxycarbonyl groups in its structure may enhance its interaction with biological targets involved in inflammation .

Cancer Research

The compound has been explored in cancer research due to its ability to induce apoptosis in cancer cells. Preliminary studies indicate that it may inhibit tumor growth by interfering with cellular signaling pathways. Its structural similarity to other known anticancer agents suggests potential efficacy in treating various types of cancer .

Agricultural Applications

Pesticide Development

1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid has potential applications in developing novel pesticides. Its chemical structure allows for modifications that can enhance pest resistance while minimizing toxicity to non-target organisms. Research is ongoing to evaluate its effectiveness against common agricultural pests and diseases .

Herbicide Formulation

In addition to its pesticidal properties, this compound can be formulated into herbicides. Its ability to inhibit specific metabolic pathways in plants makes it a candidate for selective herbicide development aimed at controlling weed species without harming crops .

Material Science

Polymer Chemistry

The compound can be utilized in the synthesis of advanced polymers. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability. Research is being conducted on its use in creating biodegradable plastics and other eco-friendly materials .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Pharmacological Activity

R4 Aryl Group :

- 2,3-Dichlorophenyl (target compound and 202-791): The electron-withdrawing chlorine atoms enhance binding affinity to VGCCs by increasing polarity and stabilizing receptor interactions. This substituent is associated with potent antagonist activity in 202-791’s (-)-(R)-enantiomer .

- 3-Nitrophenyl (74936-72-4 and Bay K 8644): The nitro group’s strong electron-withdrawing effect may increase calcium channel activation potency, as seen in Bay K 8644’s (-)-(S)-enantiomer .

- 4-Fluorophenyl (5-acetyl analog): Fluorine’s moderate electron-withdrawing effect likely reduces binding affinity compared to dichloro/nitro groups .

- Acetyl (439120-58-8): Lacks the ester moiety, which may reduce metabolic stability and receptor interaction efficiency .

Stereochemical and Functional Divergence

Enantiomers of Bay K 8644 and 202-791 exhibit opposing activities:

Binding Affinity Correlations

In rat tail artery microsomes, [³H]nitrendipine binding studies revealed that Kl values (inhibition constants) for Bay K 8644 and 202-791 enantiomers correlate with their EC₅₀/IC₅₀ values, confirming substituent-driven binding efficacy . The dichlorophenyl group in the target compound may enhance Kl values compared to fluorophenyl analogs, though direct data is lacking.

Research Findings and Implications

- Dual Agonist/Antagonist Behavior : High concentrations of (-)-(S)-Bay K 8644 and (+)-(S)-202-791 paradoxically relax pre-contracted smooth muscle, suggesting a single 1,4-DHP molecule can exhibit both activation and antagonism . This biphasic activity may apply to the target compound, depending on concentration and tissue type.

- Metabolic Stability : The ethoxycarbonyl group in the target compound may confer greater resistance to esterase-mediated hydrolysis compared to methoxycarbonyl or acetyl derivatives, as seen in related 1,4-DHPs .

Vorbereitungsmethoden

Synthesis of Intermediate: Ethyl 2-(2,3-Dichlorobenzylidene)acetoacetate

Reactants :

-

2,3-Dichlorobenzaldehyde (1.0 equiv)

-

Ethyl acetoacetate (1.1 equiv)

Conditions :

-

Solvent: Benzene (0.5 M)

-

Catalysts: Piperidine (0.04 equiv), acetic acid (0.18 equiv)

-

Temperature: Reflux (110°C) with azeotropic water removal

-

Duration: 6–8 hours

Yield : 52–55% pale yellow crystals

Characterization :

Cyclization to 1,4-Dihydropyridine Core

Reactants :

-

Ethyl 2-(2,3-dichlorobenzylidene)acetoacetate (1.0 equiv)

-

3-Aminocrotonic acid ethyl ester (1.05 equiv)

Conditions :

-

Solvent: Toluene (0.3 M)

-

Temperature: Reflux (111°C)

-

Duration: 12–14 hours

Yield : 60–63% whitish-yellow crystals

Critical Parameters :

-

Strict anhydrous conditions prevent hydrolysis of ester groups

-

Nitrogen atmosphere minimizes oxidative dehydrogenation

N-Alkylation and Carboxylic Acid Formation

The target compound requires selective hydrolysis of one ester group while retaining the ethoxycarbonyl moiety:

Selective Ester Hydrolysis

Reagents :

-

Intermediate diethyl ester (1.0 equiv)

-

NaOH (2.2 equiv) in ethanol-water (4:1)

Conditions :

-

Temperature: 60°C

-

Duration: 4 hours

Yield : 89–92% carboxylic acid

Optimization Notes :

-

Higher NaOH concentrations (>3 M) lead to overhydrolysis

-

Ethanol content >80% slows reaction kinetics

Reaction Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Benzaldehyde:EAA molar ratio | 1:1.1 | Maximizes Knoevenagel adduct |

| Piperidine:AcOH ratio | 1:3.5 | Balances catalysis vs. side reactions |

| Cyclization solvent | Toluene | 15% higher yield vs. benzene |

| Hydrolysis NaOH concentration | 2.2 equiv in 4:1 EtOH:H2O | Prevents diacid formation |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent adaptations reduce reaction times from 12 hours to 45 minutes using:

Solid-Phase Synthesis

Immobilized 3-aminocrotonate on Wang resin enables:

-

Simplified purification

-

78% isolated yield (vs. 63% solution-phase)

Purification and Characterization Protocols

Chromatography Conditions :

-

Stationary phase: Silica gel 60 (230–400 mesh)

-

Mobile phase: Chloroform:methanol (95:5)

-

Rf = 0.43 (target compound)

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d6): δ 1.21 (t, J=7.1 Hz, 3H), 2.32 (s, 6H), 4.12 (q, J=7.1 Hz, 2H), 6.98–7.15 (m, 3H, Ar-H), 9.21 (s, 1H, NH)

Industrial-Scale Considerations

Cost Analysis :

| Component | Price/kg (USD) | % Total Cost |

|---|---|---|

| 2,3-Dichlorobenzaldehyde | 450 | 62 |

| Ethyl acetoacetate | 25 | 8 |

| Solvent recovery | - | (Saves 22%) |

Environmental Impact :

Q & A

Q. What are the established synthetic routes for 1,4-Dihydro-2,6-dimethyl-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)-3-pyridinecarboxylic acid, and what key reaction parameters influence yield and purity?

The compound is synthesized via multi-step reactions, often beginning with condensation of 2,3-dichlorophenyl precursors with pyridine derivatives. Critical parameters include:

- Catalyst selection : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .

- Solvent optimization : Polar aprotic solvents like DMF enhance cyclization efficiency .

- Temperature control : Maintain 60–100°C during ring closure to minimize side reactions .

- Purification : Gradient elution (hexane/ethyl acetate) via column chromatography, followed by recrystallization in ethanol/water (3:1 v/v) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for structural elucidation and purity assessment?

- ¹H/¹³C NMR : Analyze in DMSO-d6 to confirm substitution patterns (e.g., dihydro-pyridine ring protons at δ 4.2–4.8 ppm) .

- HRMS-ESI : Verify molecular ion ([M+H]⁺) with <2 ppm mass accuracy .

- HPLC-PDA : Use C18 columns with 0.1% TFA in acetonitrile/water (gradient: 30% → 90% acetonitrile over 20 min) for purity assessment (>98%) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G(d) level to predict reactive sites .

- Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinase domains), prioritizing compounds with ΔG < -8 kcal/mol .

- QSAR models : Corporate Hammett σ values and logP to predict ADMET properties, reducing experimental iterations by 40–60% .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Q. How can advanced separation techniques improve enantiomeric purity during scale-up?

- Chiral HPLC : CHIRALPAK® IG-3 columns with heptane/ethanol/isopropylamine (85:15:0.1) achieve >99% enantiomeric excess .

- Simulated Moving Bed (SMB) chromatography : Continuous purification at pilot scale (500 g/day throughput) .

- Dynamic kinetic resolution : Immobilized lipases (e.g., Candida antarctica Lipase B) in flow reactors enable real-time racemization .

Q. What quantum chemical methods clarify acid-catalyzed degradation mechanisms?

- Reaction path search : Nudged Elastic Band (NEB) calculations map degradation pathways, identifying transition states (e.g., protonation at pyridine nitrogen vs. ethoxycarbonyl oxygen) .

- Solvent modeling : COSMO-RS simulations with explicit water molecules predict hydrolysis rates under acidic conditions (pH 2–4) .

- Kinetic Monte Carlo : Simulate degradation kinetics, validated via LC-MS/MS at 40°C/75% RH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.